molecular formula C17H15N3O3S B2917145 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 352287-30-0

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2917145
CAS RN: 352287-30-0
M. Wt: 341.39
InChI Key: AIYOWLGROSFMGD-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to the one have been synthesized and evaluated for their antitumor, antimicrobial, and anti-inflammatory activities. For instance, derivatives bearing benzothiazole groups have shown considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Moreover, benzothiazole acetamide analogs have been synthesized and assessed for their potential as corrosion inhibitors, indicating their applicability in materials science (Yıldırım & Cetin, 2008).

Antimicrobial and Antioxidant Properties

Research has also focused on the antimicrobial and antioxidant properties of benzothiazole derivatives. For example, a study synthesized and tested benzothiazole-isothiourea derivatives for their ability to scavenge free radicals and inactivate reactive chemical species, demonstrating significant antioxidant activity in the context of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Pharmaceutical Applications

In pharmaceutical research, derivatives of the parent compound have been explored for their potential as therapeutic agents. This includes the evaluation of their analgesic properties (Kaplancıklı et al., 2012), anticonvulsant effects (Nath et al., 2021), and their role in molecular docking studies to predict drug-receptor interactions (Mary et al., 2020).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-14(19-17-18-12-7-3-4-8-13(12)24-17)9-20-15(22)10-5-1-2-6-11(10)16(20)23/h1-2,5-6H,3-4,7-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYOWLGROSFMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

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